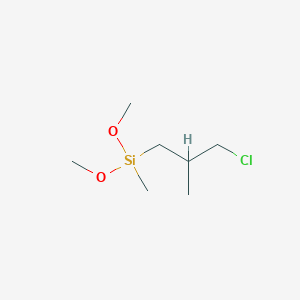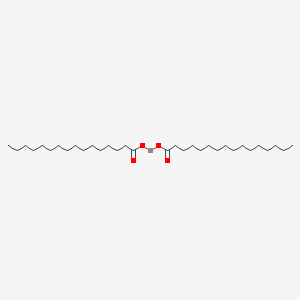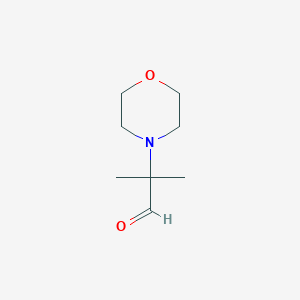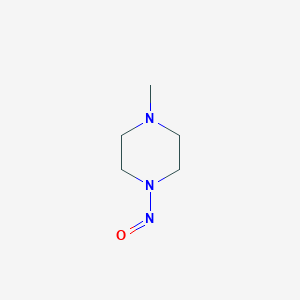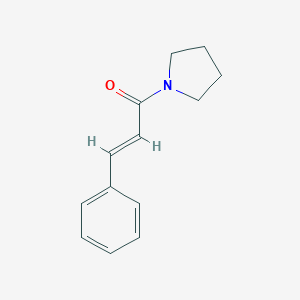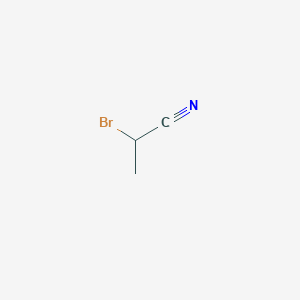![molecular formula C11H27O5PSi B100026 Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate CAS No. 18048-06-1](/img/structure/B100026.png)
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate
Overview
Description
Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate (DEDP) is an organosilicon compound belonging to the class of organophosphonates. It is a colorless liquid with a sweet odor and is soluble in water, alcohol, and ether. DEDP is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and materials science. It is used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as an inhibitor of enzyme-catalyzed reactions. In addition, DEDP exhibits a number of biochemical and physiological effects, making it a valuable tool for scientific research.
Scientific Research Applications
Phosphonates in Supramolecular Chemistry and Materials Science
Phosphonates, including compounds similar to diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, are crucial in the design of supramolecular and hybrid materials. Their ability to engage in coordination chemistry makes them suitable for the functionalization of surfaces and the development of advanced materials with specific properties. This includes applications in the creation of novel catalysts, sensors, and materials for electronic devices. The structural analogy of phosphonates with phosphate groups also enables their use in bioactive materials, targeting specific biological sites or facilitating drug delivery mechanisms (Sevrain et al., 2017).
Phosphonates in Environmental and Wastewater Treatment
The environmental relevance of phosphonates, due to their stability and biodegradability, is another area of significant research. Studies on organophosphonates, which share functional groups with this compound, highlight their role in wastewater treatment plants (WWTPs) and their effects on eutrophication. The complexing properties of phosphonates can interfere with phosphate precipitation processes in WWTPs, suggesting the need for their removal from industrial wastewaters to prevent environmental impacts. Additionally, phosphonates are considered in studies focusing on their biodegradability and the efficiency of removal in WWTPs, indicating their importance in environmental science and engineering (Rott et al., 2018).
Phosphonates in Analytical Chemistry
The characterization of phosphonate-based antiscalants in drinking water treatment highlights another application area. These compounds, related to this compound, are used to prevent the precipitation of salts on reverse osmosis membranes. Research into identifying the by-products, intermediates, and degradation products of phosphonates through advanced analytical techniques is essential for ensuring the safety and efficiency of drinking water treatment processes (Armbruster et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-diethoxyphosphorylethyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDZETSWQLQWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O5PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939336 | |
| Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-06-1 | |
| Record name | Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




